Cyclohexane Ring Requirement for sEH Inhibition: Class-Level SAR Constraint
In the cycloalkylamide series of sEH inhibitors, systematic variation of the cycloalkane ring size established that a minimum of a C6 (cyclohexane) ring is required to achieve measurable inhibition potency; compounds with C3–C5 cycloalkanes showed no detectable sEH inhibition . The target compound incorporates the required cyclohexane substituent via its N-(2-cyclohexyl-2-hydroxyethyl) moiety. In contrast, replacement with smaller cycloalkanes or acyclic alkyl groups would be predicted to abolish sEH inhibitory activity based on class-level SAR .
| Evidence Dimension | Minimum cycloalkane ring size required for human sEH inhibition in cycloalkylamide series |
|---|---|
| Target Compound Data | Contains cyclohexane (C6) ring – meets the minimum size requirement |
| Comparator Or Baseline | C3–C5 cycloalkane analogs: no detectable sEH inhibition (IC₅₀ > 10,000 nM or inactive) |
| Quantified Difference | Qualitative: active vs. inactive (C6 vs. ≤C5 cycloalkane); 3-fold potency improvement observed when adamantane (C10) replaced by tetrahydronaphthalene |
| Conditions | Human recombinant sEH; fluorescent-based assay using PHOME or CMNPC substrate; pre-incubation 5–10 min |
Why This Matters
For programs targeting sEH, the cyclohexane substituent is a structural prerequisite for activity; analogs lacking this feature are non-viable as sEH inhibitors.
- [1] Kim, I.-H.; Park, Y.-K.; Hammock, B. D.; et al. Structure–Activity Relationships of Cycloalkylamide Derivatives as Inhibitors of the Soluble Epoxide Hydrolase. J. Med. Chem. 2011, 54 (6), 1752–1761. View Source
